what are the chemical properties of 2-Acetamidoprop-2-enamide
what are the chemical properties of 2-Acetamidoprop-2-enamide
An In-Depth Technical Guide to the Chemical Properties of 2-Acetamidoprop-2-enamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-acetamidoprop-2-enamide, a derivative of the dehydroamino acid dehydroalanine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related and structurally analogous compounds, including N-acetyldehydroalanine derivatives and other enamides. The content herein is intended for researchers, scientists, and professionals in drug development, offering insights into its predicted physicochemical properties, molecular structure, reactivity, spectroscopic characteristics, and potential synthetic routes. A significant emphasis is placed on the inferred safety and handling protocols based on the known hazards of related acrylamides.
Introduction and Molecular Structure
2-Acetamidoprop-2-enamide, also known as N-acetyldehydroalanine amide, is an α,β-unsaturated amide derivative. It belongs to the class of dehydroamino acids, which are constituents of various naturally occurring peptides and are valuable intermediates in organic synthesis.[1][2] The presence of the enamide functional group imparts unique electronic and steric properties, influencing its reactivity and conformational behavior.
The structure features a primary amide, an N-acetyl group, and a vinyl group, making it a molecule of significant interest for chemical modifications and as a building block in more complex structures.
Caption: 2D Structure of 2-Acetamidoprop-2-enamide.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-acetamidoprop-2-enamide. These values are calculated based on its chemical structure and by drawing comparisons with similar molecules.
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₅H₈N₂O₂ | Structural Analysis |
| Molecular Weight | 128.13 g/mol | Calculation |
| Appearance | White crystalline solid | Analogy to acetamide and related compounds[3] |
| Melting Point | 115-125 °C | Inferred from related N-acetyldehydroalanine amides[1] |
| Solubility | Soluble in water and polar organic solvents | Presence of polar amide and acetamide groups |
| pKa (Amide NH) | ~17 | General value for amides |
Molecular Structure and Conformational Analysis
The α,β-unsaturation in 2-acetamidoprop-2-enamide enforces a relatively planar conformation around the C=C double bond and the adjacent amide and acetamide groups. Studies on related N-acetyldehydroalanine amides suggest that the torsion angles (φ, ψ) are more restricted compared to their saturated counterparts.[4][5] The N-terminal amide of dehydroalanine residues shows a tendency to adopt a cis configuration in some contexts, which can influence the overall conformation of peptides containing this residue.[5][6] The planarity is stabilized by π-electron conjugation across the Cα=Cβ double bond and the amide/acetamide groups.[5]
Reactivity and Stability
The reactivity of 2-acetamidoprop-2-enamide is dictated by its enamide and primary amide functionalities.
Electrophilic Nature of the β-Carbon
The electron-withdrawing nature of the amide and acetamide groups renders the β-carbon of the double bond electrophilic. This makes it susceptible to nucleophilic attack, particularly Michael-type additions.[7][8]
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Reaction with Thiols and Amines: It is expected to react readily with thiols and amines to form β-substituted alanine derivatives.[7][9] This reactivity is a cornerstone of the use of dehydroalanine residues in bioconjugation and peptide modification. The rate of these Michael additions can be significantly accelerated in water.[8]
Polymerization
Given its structural similarity to acrylamide, 2-acetamidoprop-2-enamide may have a propensity to undergo polymerization, especially under conditions that favor radical initiation such as heat, UV light, or the presence of radical initiators.[10] Acrylamide itself polymerizes exothermically.[10]
Cycloaddition Reactions
Enamides are known to participate in various cycloaddition reactions.[11][12] Depending on the reaction partner, 2-acetamidoprop-2-enamide could potentially undergo Diels-Alder or [2+2] cycloadditions, providing routes to complex heterocyclic structures.[12]
Hydrolysis
The amide and acetamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, respectively. The primary amide would likely hydrolyze to pyruvic acid and ammonia under forcing conditions.[2]
Stability
The stability of 2-acetamidoprop-2-enamide is a key consideration. Like acrylamide, it may be unstable upon exposure to heat, light, and certain metal ions (like iron), which can catalyze polymerization.[10] For storage, it should be kept in a cool, dark place, and contact with incompatible materials should be avoided.
Spectroscopic Characteristics (Predicted)
The following are the expected spectroscopic features for 2-acetamidoprop-2-enamide based on data from analogous compounds.[1][13]
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¹H NMR (in CDCl₃):
-
¹³C NMR (in CDCl₃):
-
Infrared (IR) Spectroscopy:
-
N-H Stretching (Amide and Acetamide): Broad bands in the region of 3200-3400 cm⁻¹.
-
C=O Stretching (Amide I band): Strong absorptions around 1650-1680 cm⁻¹.
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C=C Stretching: A band of medium intensity around 1620-1640 cm⁻¹.
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N-H Bending (Amide II band): A band in the region of 1550-1620 cm⁻¹.
-
Conceptual Synthesis Workflow
A plausible synthetic route to 2-acetamidoprop-2-enamide would involve the dehydration of an N-acetylated serine amide precursor. This is a common method for preparing dehydroalanine derivatives.[1]
Caption: Conceptual synthesis of 2-Acetamidoprop-2-enamide.
Experimental Protocol (Conceptual)
-
Acetylation of Serine Amide:
-
Dissolve serine amide in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate N-acetylserine amide.
-
-
Dehydration to 2-Acetamidoprop-2-enamide:
-
Dissolve N-acetylserine amide in an appropriate solvent (e.g., DMF or THF).
-
Add a dehydrating agent system, such as dicyclohexylcarbodiimide (DCCI) and copper(I) chloride (CuCl).[1]
-
Heat the reaction mixture as required and monitor for the formation of the product by TLC.
-
Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea).
-
Purify the crude product by column chromatography or recrystallization to obtain 2-acetamidoprop-2-enamide.
-
Causality behind Experimental Choices: The choice of DCCI and a copper salt for dehydration is based on established methods for the synthesis of dehydroalanine derivatives from serine precursors, which are known to proceed in good yields.[1] Pyridine is a common base and solvent for acetylation reactions.
Safety and Handling (Inferred)
Due to its structural similarity to acrylamide, 2-acetamidoprop-2-enamide should be handled as a potentially hazardous substance. Acrylamide is a known neurotoxin and is classified as a probable human carcinogen (Group 2A) by the IARC.[14][15][16][17]
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause damage to the nervous system through prolonged or repeated exposure.[10][14]
-
Irritation: Likely to cause skin and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity and Mutagenicity: Should be treated as a potential carcinogen and mutagen.[15][17]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, light, and incompatible materials.[10]
Potential Applications in Research and Development
Derivatives of dehydroalanine are valuable in several areas of chemical and biological research:
-
Peptide and Protein Modification: The electrophilic nature of the double bond allows for site-specific modification of peptides and proteins with thiols and other nucleophiles.[9]
-
Synthesis of Unnatural Amino Acids: It can serve as a precursor for the synthesis of various β-substituted α-amino acids through conjugate addition reactions.[7]
-
Chemical Biology: As a reactive probe to study biological systems.
Conclusion
2-Acetamidoprop-2-enamide is a molecule with significant potential in synthetic chemistry and chemical biology, primarily owing to the versatile reactivity of its enamide functional group. While direct experimental data is scarce, a comprehensive understanding of its chemical properties can be inferred from the well-documented chemistry of dehydroalanine derivatives and other enamides. Its electrophilic nature makes it a prime candidate for Michael additions, and its structure suggests a propensity for polymerization and participation in cycloaddition reactions. Due to its structural relationship with acrylamide, it is imperative to handle this compound with stringent safety precautions. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential as a valuable chemical tool.
References
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